REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][CH:9]([NH:13][C:14](=[O:17])[O:15][CH3:16])[CH2:10][CH:11]=[CH2:12])=[CH:6][CH:5]=1.[CH2:20]([O:22][CH2:23]Cl)[CH3:21]>O1CCCC1>[Cl:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][CH:9]([N:13]([CH2:23][O:22][CH2:20][CH3:21])[C:14](=[O:17])[O:15][CH3:16])[CH2:10][CH:11]=[CH2:12])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC(CC=C)NC(OC)=O)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under argon
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further 2 hours until the evolution of gas subsides
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
does not rise above 5° C
|
Type
|
TEMPERATURE
|
Details
|
After this, the mixture is slowly heated to 25° C.
|
Type
|
CUSTOM
|
Details
|
Excess sodium hydride is cautiously destroyed with 1 ml of water before more water
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted again with tert-butyl methyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled at 0.1 mbar
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CC(CC=C)N(C(OC)=O)COCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |